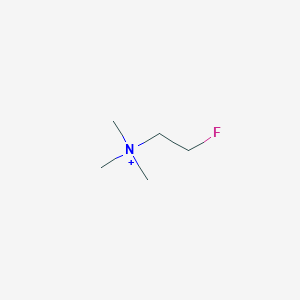
2-Fluoroethyl(trimethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl(trimethyl)azanium is a quaternary ammonium compound with the molecular formula C5H14FN. This compound is characterized by the presence of a fluorine atom attached to an ethyl group, which is further bonded to a trimethylammonium group. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl(trimethyl)azanium typically involves the quaternization of trimethylamine with 2-fluoroethyl halides. The Menschutkin reaction is a common method used for this purpose. In this reaction, trimethylamine acts as a nucleophile and reacts with 2-fluoroethyl halides (such as 2-fluoroethyl bromide) under mild conditions to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in polar solvents like acetonitrile to ensure high yields and purity. The reaction mixture is typically heated to facilitate the quaternization process, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl(trimethyl)azanium undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Elimination Reactions: Under strong basic conditions, the compound can undergo Hofmann elimination to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products Formed
Substitution Reactions: Products include various substituted quaternary ammonium compounds.
Oxidation and Reduction: Products depend on the specific reagents used but can include alcohols or alkenes.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
2-Fluoroethyl(trimethyl)azanium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and disinfectants.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl(trimethyl)azanium involves its interaction with cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium: Similar structure but lacks the fluorine atom.
2-Chloroethyl(trimethyl)azanium: Similar structure but with a chlorine atom instead of fluorine.
2-Bromoethyl(trimethyl)azanium: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-Fluoroethyl(trimethyl)azanium is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it more effective in certain applications, particularly in biological and medicinal research.
Properties
CAS No. |
44580-38-3 |
|---|---|
Molecular Formula |
C5H13FN+ |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
2-fluoroethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H13FN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1 |
InChI Key |
WOAGQHQTBSCFJV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















